4-(1-Methyl-1H-imidazol-2-yl)piperidine

Catalog No.
S3011346
CAS No.
1084976-68-0
M.F
C9H15N3
M. Wt
165.24
Availability
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4-(1-Methyl-1H-imidazol-2-yl)piperidine

CAS Number

1084976-68-0

Product Name

4-(1-Methyl-1H-imidazol-2-yl)piperidine

IUPAC Name

4-(1-methylimidazol-2-yl)piperidine

Molecular Formula

C9H15N3

Molecular Weight

165.24

InChI

InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3

InChI Key

RBCWEOIVHCTFFN-UHFFFAOYSA-N

SMILES

CN1C=CN=C1C2CCNCC2

Solubility

not available

4-(1-Methyl-1H-imidazol-2-yl)piperidine is an organic molecule containing two cyclic groups: a piperidine ring and an imidazole ring linked by a carbon-carbon bond. The imidazole ring also has a methyl group attached to one of its nitrogen atoms [].


Molecular Structure Analysis

The key features of 4-(1-Methyl-1H-imidazol-2-yl)piperidine include:

  • Two cyclic amine groups: a six-membered piperidine and a five-membered imidazole ring.
  • A methyl group attached to one of the nitrogen atoms in the imidazole ring.
  • A carbon-carbon bond linking the piperidine and imidazole rings.

The presence of these amine groups suggests the molecule could be basic and potentially have hydrogen bonding capabilities, which are crucial for interactions with other molecules in biological systems [].


Chemical Reactions Analysis

  • Acid-Base Reactions: Due to the presence of amine groups, the molecule can likely act as a base and accept protons from acids.
  • Alkylation: The secondary amine group in the piperidine ring might be susceptible to alkylation reactions with suitable alkylating agents.

XLogP3

0.2

Dates

Modify: 2023-08-17

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